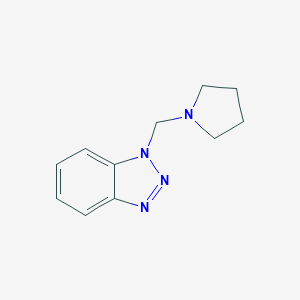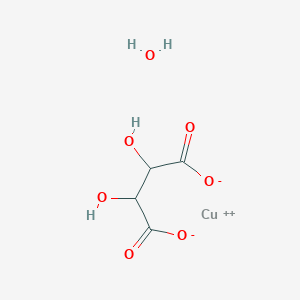
5-Aminoindazol
Übersicht
Beschreibung
5-Aminoindazole, also known as 5-INH2, is a compound that has been studied for its fluorescence characteristics and interaction with micelles at various pH levels. The luminescence of 5-aminoindazole has been specifically investigated in the presence of cationic and anionic micelles, revealing insights into its acid-base behavior and prototropic reactions in different states .
Synthesis Analysis
The synthesis of 5-aminoindazole derivatives has been explored in several studies. One approach involves the synthesis of tetrazole ribonucleosides, which includes 5-amino-1-(beta-D-ribofuranosyl)-1H-tetrazole and its isomers, using X-ray crystallography and 13C NMR analysis to establish stereochemical configurations . Another method reported is the efficient synthesis of 5-benzyl-3-aminoindazoles using fluoro-cyano diarylmethanes as key intermediates . Additionally, the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles through a three-component reaction catalyzed by zirconium(IV) chloride has been developed, yielding a library of N-fused ring systems .
Molecular Structure Analysis
The molecular structure of 5-aminoindazole derivatives has been confirmed using various spectroscopic techniques. UV-spectrophotometry, infrared, and nuclear magnetic resonance techniques, along with elemental analysis, have been employed to confirm the structures of synthesized thiazole derivatives . The stereochemical configuration of tetrazole ribonucleosides has been established using X-ray crystallography .
Chemical Reactions Analysis
5-Aminoindazole and its derivatives participate in various chemical reactions. For instance, the synthesis of 5-amino-1,2,4-oxadiazoles involves the reaction of guanidine with benzhydroxamyl chloride or the reaction of primary or secondary amines with 5-trichloromethyloxadiazoles . The reactivity of 5-aminoindazole in the presence of micelles suggests that prototropic reactions such as protonation and deprotonation of the amino group occur at the micellar interface .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-aminoindazole derivatives have been evaluated in various contexts. For example, the synthesized 2-amino-5-arylazothiazole disperse dyes have been applied to polyester fabrics, and their fastness properties to washing, perspiration, rubbing, sublimation, and light have been assessed . The fluorescence quantum yields of 5-aminoindazole in micellar environments have been studied, and the effects of the medium and bromide ion-induced fluorescence quenching have been discussed .
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
5-Aminoindazol (AIA) wurde als Korrosionsschutzmittel für Kohlenstoffstahl in 1 M HCl-Lösung untersucht . Die Studie ergab, dass AIA einen stärkeren Elektronendonatoreffekt hat als 5-Nitroindazol (NIA), was es AIA erleichtert, Elektronen an Eisenatome abzugeben, um eine stärkere Schutzschicht zu bilden . Dies macht this compound zu einem potenziellen Kandidaten für den Einsatz in Industrien, in denen Korrosion von Kohlenstoffstahl ein Problem darstellt.
Antikrebsmittel
Eine Reihe von 6-substituierten Aminoindazol-Derivaten wurden entwickelt, synthetisiert und auf ihre Bioaktivität untersucht . Diese Verbindungen wurden ursprünglich als Inhibitoren der Indolamin-2,3-Dioxygenase 1 (IDO1) konzipiert, die sich derzeit in klinischen Studien befinden . Eine der Verbindungen, N - (4-Fluorbenzyl)-1,3-dimethyl-1 H -indazol-6-amin, zeigte eine starke antiproliferative Aktivität in menschlichen Darmkrebszellen (HCT116) . Diese Verbindung unterdrückte auch bemerkenswert die IDO1-Proteinexpression . Dies deutet darauf hin, dass this compound und seine Derivate vielversprechend für die weitere Entwicklung als potenzielle Antikrebsmittel sein könnten.
Safety and Hazards
5-Aminoindazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Future research directions could involve the development of new compounds based on the 5-Aminoindazole structure to combat FGFR4 gatekeeper mediated resistance in hepatocellular carcinoma patients . Another direction could be the conjugation of 5-Aminoindazole with other compounds to develop chemo-immunotherapy molecules against liver cancer .
Wirkmechanismus
Target of Action
5-Aminoindazole, also known as 1H-Indazol-5-amine, is a compound that has been found to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, can activate or deactivate the target proteins, thereby regulating their function and the biochemical pathways they are involved in.
Mode of Action
The mode of action of 5-Aminoindazole involves its interaction with protein kinases. The compound acts as a ligand, binding to the active site of the kinase. This binding can inhibit the kinase’s activity, preventing it from phosphorylating its target proteins . The specific changes that result from this interaction depend on the particular kinase that 5-Aminoindazole targets and the role of that kinase in cellular processes.
Biochemical Pathways
5-Aminoindazole plays a role in the biosynthesis of purine nucleotides via inosine-5-monophosphate, making it a key intermediate in the formation of DNA and RNA . It is also involved in the biosynthesis of the vitamins thiamine and cobalamin . The compound’s inhibition of protein kinases can affect various biochemical pathways, depending on the specific kinases it targets.
Result of Action
The result of 5-Aminoindazole’s action can vary depending on the specific kinases it targets. By inhibiting these kinases, the compound can affect the phosphorylation state of various proteins, potentially altering cellular processes such as signal transduction, cell division, and metabolism. In some cases, 5-Aminoindazole has been found to induce differentiation in certain types of cells .
Biochemische Analyse
Biochemical Properties
5-Aminoindazole is involved in biochemical reactions as a reagent
Molecular Mechanism
The compound’s structure is available as a 2D Mol file or as a computed 3D SD file
Dosage Effects in Animal Models
There is limited information available on the effects of 5-Aminoindazole at different dosages in animal models. One study has shown that 5-Aminoindazole exhibited a significant and dose-dependent reduction in period of immobility in the forced swim test . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Eigenschaften
IUPAC Name |
1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOSRUBOXQWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066480 | |
| Record name | 5-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
19335-11-6 | |
| Record name | 1H-Indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Aminoindazole?
A1: The molecular formula of 5-Aminoindazole is C7H7N3, and its molecular weight is 133.15 g/mol.
Q2: What spectroscopic data is available for 5-Aminoindazole?
A2: Various spectroscopic techniques have been employed to characterize 5-Aminoindazole. [, , , ] These include Infrared (IR) spectroscopy, which provides information about functional groups and bonding, and Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates the structure and environment of hydrogen and carbon atoms in the molecule. Additionally, UV-Vis spectroscopy has been used to study its absorption and fluorescence characteristics. []
Q3: What are the common synthetic routes for 5-Aminoindazole?
A3: 5-Aminoindazole serves as a versatile building block in the synthesis of various heterocyclic compounds. Researchers have employed 5-aminoindazole in multicomponent reactions, such as the Povarov reaction, to produce diverse fused polycyclic heterocycles. [, , , , , , , ]
Q4: Can you elaborate on the role of 5-Aminoindazole in the Povarov reaction and its significance?
A4: 5-Aminoindazole acts as a diene component in the Povarov reaction, reacting with aldehydes and electron-rich dienophiles to yield pyrazoloquinoline derivatives. [, , , , ] This reaction offers a valuable route to access diverse heterocyclic scaffolds, which hold significant potential for developing new drugs and materials.
Q5: How does Iodine catalyze the synthesis of pyrazolo[4,3-f]quinoline derivatives using 5-Aminoindazole?
A5: Iodine has been found to be an efficient catalyst for synthesizing pyrazolo[4,3-f]quinoline derivatives via a three-component Povarov reaction involving 5-Aminoindazole, an aromatic aldehyde, and methyl 3-oxobutanoate. [] The reaction proceeds with high regioselectivity, favoring the formation of 3H-pyrazolo(4,3-f)quinolin-9-yl acetates over 3H-pyrazolo(4,3-f)quinoline-8-carboxylate derivatives. This method offers mild reaction conditions, high yields, and the advantage of a metal-free catalyst.
Q6: What are the known biological activities of 5-Aminoindazole?
A6: 5-Aminoindazole exhibits a range of biological activities, including anti-spermatogenic, [] anti-allergic, [] and anti-microbial effects. [] It has shown potential as a corrosion inhibitor for carbon steel in acidic environments. [] Recent research has focused on its derivatives as potential anti-cancer agents, particularly in acute myeloid leukemia (AML). []
Q7: How does 5-Aminoindazole act as a corrosion inhibitor?
A7: 5-Aminoindazole acts as a corrosion inhibitor for carbon steel in 1 M HCl solution. [] Electrochemical studies and density functional theory (DFT) calculations suggest that the molecule adsorbs onto the steel surface, forming a protective layer that hinders the corrosive attack of the acid. The amino group in 5-Aminoindazole plays a crucial role in this process, donating electrons to the iron atoms on the steel surface and strengthening the protective layer.
Q8: What makes 5-Aminoindazole derivatives promising candidates for anti-cancer therapy, particularly in AML?
A8: 3H-Pyrazolo[4,3-f]quinoline derivatives, synthesized using 5-Aminoindazole as a starting material, have demonstrated potent inhibitory activity against various kinases, including FLT3, a key therapeutic target in AML. [] These compounds exhibited nanomolar IC50 values against both wild-type and mutant forms of FLT3, surpassing the potency of the approved drug quizartinib in some cases. Furthermore, they effectively blocked the proliferation of AML cell lines carrying oncogenic FLT3 mutations and inhibited leukemia growth in a mouse model, highlighting their potential as lead compounds for developing novel anti-cancer agents.
Q9: How does the structure of 5-Aminoindazole contribute to its various biological activities?
A9: The structure of 5-Aminoindazole, specifically the presence and position of the amino group, significantly influences its biological activities. This group can participate in hydrogen bonding and electron donation, influencing the molecule's interaction with biological targets. For example, the electron-donating effect of the amino group contributes to its potency as a corrosion inhibitor. [] Modifications to the core structure, such as the addition of substituents, can alter its physicochemical properties and subsequent interactions with biological systems.
Q10: What are the challenges associated with formulating 5-Aminoindazole and its derivatives for therapeutic applications?
A10: Like many drug candidates, 5-Aminoindazole may present challenges regarding solubility, stability, and bioavailability. Further research is needed to develop suitable formulations that ensure its effective delivery and optimize its pharmacokinetic properties.
Q11: What analytical methods are commonly used to characterize and quantify 5-Aminoindazole?
A11: Researchers utilize various techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify 5-Aminoindazole in different matrices. Spectroscopic methods, including IR and NMR, remain crucial for structural confirmation. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


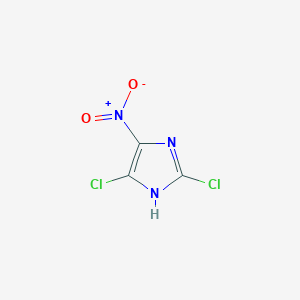
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
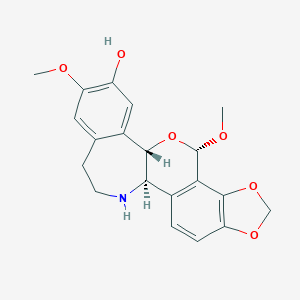
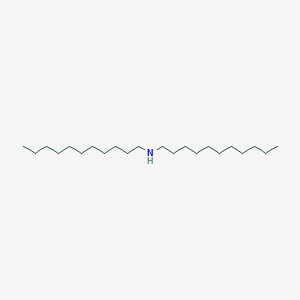
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate](/img/structure/B92303.png)

![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)

